molecular formula C9H9BrN2 B8546955 6-Bromo-2-ethylimidazo[1,2-a]pyridine CAS No. 864866-93-3

6-Bromo-2-ethylimidazo[1,2-a]pyridine

Cat. No.: B8546955
CAS No.: 864866-93-3
M. Wt: 225.08 g/mol
InChI Key: KKDHKEBAONQCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-ethylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused bicyclic structure, combining an imidazole ring with a pyridine moiety. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatility in drug discovery, with applications spanning anticancer, antimicrobial, and antiviral agents . The bromine atom at position 6 and the ethyl group at position 2 introduce steric and electronic modifications that influence reactivity, solubility, and biological interactions.

Properties

CAS No.

864866-93-3

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

6-bromo-2-ethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-2-8-6-12-5-7(10)3-4-9(12)11-8/h3-6H,2H2,1H3

InChI Key

KKDHKEBAONQCSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=C(C=CC2=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl group at position 2 (6-Bromo-2-ethyl) likely enhances lipophilicity compared to the phenyl group in 6-Bromo-2-phenyl (LogP: ~2.1 for phenyl vs. estimated ~1.8 for ethyl) . Chloromethyl or nitro groups (e.g., in ) increase electrophilicity, favoring nucleophilic substitution reactions.
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., for 6-Bromo-2-phenyl) reduces reaction times (30 min vs. hours under reflux) , while halogenation (e.g., 3-Bromo-6-chloro) achieves high purity (95%) .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Calculated LogP Aqueous Solubility (µg/mL) Hydrogen Bond Acceptors
6-Bromo-2-ethylimidazo[1,2-a]pyridine 239.1 ~1.8 Not reported 2
6-Bromo-2-phenylimidazo[1,2-a]pyridine 273.1 2.1 Low (<10) 2
6-Bromo-3-methylimidazo[1,2-a]pyridine 211.1 1.5 Moderate (~50) 2
3-Nitroimidazo[1,2-a]pyridine derivatives 193–250 0.5–2.5 Variable 3–4

Key Observations :

  • Solubility : Methyl groups (e.g., 6-Bromo-3-methyl) improve solubility compared to halogenated or nitro derivatives, critical for oral bioavailability .


Key Observations :

  • Positional Sensitivity : Bromine at position 6 (vs. 3) may sterically hinder interactions with biological targets, as seen in the inactivity of 3-nitroso derivatives .
  • Substituent Impact : Nitro groups at position 3 () confer antiparasitic activity, while ethyl groups at position 2 (target compound) could optimize metabolic stability compared to bulkier phenyl groups .

Q & A

Basic: What are the common synthetic routes for 6-Bromo-2-ethylimidazo[1,2-a]pyridine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves copper-catalyzed three-component coupling (TCC) reactions of 2-aminopyridines with aldehydes and alkynes, followed by bromination at the 6-position . For intermediates like ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, characterization relies on X-ray crystallography (to confirm substituent positions and bond angles) and NMR spectroscopy (to verify purity and functional groups) . Key synthetic intermediates may also undergo HPLC-MS for mass confirmation and FT-IR to track reaction progress.

Basic: How is the anticancer activity of this compound derivatives evaluated experimentally?

Methodological Answer:
Anticancer activity is assessed via cell viability assays (e.g., MTT or SRB) using cancer cell lines (e.g., HepG2, MCF-7) and normal cells (e.g., Vero) to determine selectivity. IC₅₀ values are calculated from dose-response curves. For example, compounds with electron-donating groups (e.g., -NH₂ at position 3) show enhanced cytotoxicity due to improved membrane interaction, as seen in derivatives like 12b (IC₅₀ = 11–13 µM in cancer cells vs. 91 µM in Vero cells) . Parallel studies include apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to elucidate mechanisms.

Advanced: How do substituent positions (e.g., bromine at C6, ethyl at C2) influence the scaffold’s bioactivity and physicochemical properties?

Methodological Answer:

  • Bromine at C6 : Enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. It also increases molecular weight, affecting pharmacokinetic properties like solubility .
  • Ethyl at C2 : Introduces steric bulk, potentially reducing off-target interactions. Ethyl groups can modulate electronic effects, as seen in SAR studies where C2 substituents like -NO₂ or -NH₂ in related compounds alter anticancer activity by 2–3-fold .
  • Crystallographic data reveal that substituents at C3/C7 positions influence π-stacking and hydrogen bonding, critical for target binding (e.g., kinase inhibitors) .

Advanced: What strategies resolve contradictions in cytotoxicity data between structurally similar derivatives?

Methodological Answer:
Contradictions often arise from substituent electronic effects or assay variability . For example:

  • Electron-withdrawing groups (EWGs) : Derivatives with -NO₂ at C4 show lower IC₅₀ than -NH₂ analogs due to enhanced membrane permeability but may exhibit toxicity in normal cells .
  • Assay optimization : Use standardized protocols (e.g., consistent cell passage numbers, serum-free conditions) and validate results with orthogonal assays (e.g., clonogenic survival vs. ATP-luminescence).
  • Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and binding affinities to rationalize discrepancies .

Basic: What are the primary applications of this scaffold beyond anticancer research?

Methodological Answer:
The imidazo[1,2-a]pyridine core is utilized in:

  • Antiviral agents : Modifications at C3/C8 positions (e.g., carboxamidine groups) inhibit viral proteases .
  • Anti-inflammatory drugs : Derivatives with -CF₃ or -OMe substituents reduce pro-inflammatory cytokines (e.g., TNF-α) in murine models .
  • Neurological therapeutics : Structural analogs like zolpidem (a GABA agonist) highlight its role in CNS drug design .

Advanced: How do crystallographic studies inform the design of this compound-based inhibitors?

Methodological Answer:
Single-crystal XRD reveals:

  • Intermolecular interactions : C–H⋯N and π-π stacking in the solid state, which correlate with solution-phase binding to targets like cyclin-dependent kinases (CDKs) .
  • Conformational flexibility : Ethyl groups at C2 adopt gauche or anti-periplanar conformations, impacting docking into hydrophobic pockets (e.g., ATP-binding sites in kinases) .
  • Hydrogen-bond networks : Bromine at C6 participates in halogen bonding with protein residues (e.g., Asp86 in CDK2), validated via molecular dynamics simulations .

Advanced: What methodologies optimize the scaffold’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug strategies : Esterification of carboxyl groups (e.g., ethyl → methyl esters) improves lipophilicity .
  • Salt formation : Hydrochloride salts of amino-substituted derivatives enhance aqueous solubility (e.g., 6-bromoimidazo[1,2-a]pyridin-8-amine HCl) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles mitigate rapid hepatic clearance observed in pharmacokinetic studies .

Basic: How is the purity of this compound validated in synthetic batches?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns; purity ≥95% is required for biological testing .
  • Elemental analysis : Confirms C, H, N, Br content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Detects residual solvents (e.g., DMF, THF) below ICH Q3C limits .

Advanced: What mechanistic insights explain the scaffold’s dual role as both an anticancer and anti-inflammatory agent?

Methodological Answer:

  • Kinase inhibition : Derivatives block pro-survival pathways (e.g., PI3K/AKT) in cancer cells while suppressing NF-κB-driven inflammation .
  • Redox modulation : Bromine-mediated generation of reactive oxygen species (ROS) induces apoptosis in cancer cells but activates Nrf2/ARE pathways to reduce oxidative stress in inflammatory models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.